Tetramethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate Tetramethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
Brand Name: Vulcanchem
CAS No.: 301655-50-5
VCID: VC21451292
InChI: InChI=1S/C26H27NO9S3/c1-8-36-12-9-10-14-13(11-12)15-20(25(2,3)27-14)37-17(22(29)33-5)16(21(28)32-4)26(15)38-18(23(30)34-6)19(39-26)24(31)35-7/h9-11,27H,8H2,1-7H3
SMILES: CCOC1=CC2=C(C=C1)NC(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C
Molecular Formula: C26H27NO9S3
Molecular Weight: 593.7g/mol

Tetramethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

CAS No.: 301655-50-5

Cat. No.: VC21451292

Molecular Formula: C26H27NO9S3

Molecular Weight: 593.7g/mol

* For research use only. Not for human or veterinary use.

Tetramethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate - 301655-50-5

Specification

CAS No. 301655-50-5
Molecular Formula C26H27NO9S3
Molecular Weight 593.7g/mol
IUPAC Name tetramethyl 9'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
Standard InChI InChI=1S/C26H27NO9S3/c1-8-36-12-9-10-14-13(11-12)15-20(25(2,3)27-14)37-17(22(29)33-5)16(21(28)32-4)26(15)38-18(23(30)34-6)19(39-26)24(31)35-7/h9-11,27H,8H2,1-7H3
Standard InChI Key JYBDTMJCZXDIGW-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)NC(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C
Canonical SMILES CCOC1=CC2=C(C=C1)NC(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C

Introduction

Structural Features and Chemical Properties

The compound Tetramethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate possesses a complex molecular architecture centered around a spiro structure, which is a type of molecular arrangement where two ring systems share only one atom. This unique configuration creates a three-dimensional framework that contributes significantly to the compound's distinctive properties and potential applications. The molecule features a 1,3-dithiole ring system connected through a spiro carbon atom to a thiopyrano[2,3-c]quinoline moiety, creating a rigid and conformationally restricted structure. The presence of four methyl ester groups (tetracarboxylate functionality) provides multiple sites for potential derivatization and interaction with biological targets, while the 9'-ethoxy and 5',5'-dimethyl substituents on the thiopyrano[2,3-c]quinoline fragment contribute to the compound's lipophilicity and steric characteristics. The sulfur atoms within the dithiole and thiopyrano structures add to its distinctive chemical reactivity profile, potentially enabling interactions with various biological receptors or material substrates.

Molecular Structure and Identification

Tetramethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is identified by its CAS number 301655-50-5 and has a molecular formula of C26H27NO9S3. The compound's structure can be described as having several key components: a quinoline core fused with a thiopyran ring, forming a thiopyrano[2,3-c]quinoline system; a 1,3-dithiole ring attached through a spiro carbon; and multiple substituents including four methyl ester groups, an ethoxy group at the 9' position, and two methyl groups at the 5' position. The spiro arrangement creates a unique three-dimensional architecture that likely influences the compound's biological activity and physicochemical properties. The structural complexity of this molecule presents challenges for its synthesis and purification, but also provides opportunities for structure-activity relationship studies and potential optimization for specific applications. This molecular complexity also contributes to the compound's distinct binding profile with potential biological targets, as the rigid spiro configuration restricts conformational flexibility and presents functional groups in specific spatial orientations.

Synthetic Approaches and Methodologies

The synthesis of complex spirocyclic compounds like Tetramethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate presents significant challenges due to the intricate molecular architecture and multiple functionalities. Modern synthetic approaches often employ multicomponent reactions (MCRs) that allow for the construction of complex molecular frameworks in one-pot processes, offering advantages such as atom economy, shorter reaction times, and reduced waste generation . These methodologies are particularly valuable for creating spirocyclic compounds with their distinctive three-dimensional structures and multiple stereogenic centers. The synthetic routes to such compounds typically involve strategic formation of the key spiro junction through carefully designed cyclization reactions or coupling strategies, followed by appropriate functionalization steps to introduce the desired substituents at specific positions. Each synthetic step must be optimized to ensure high yield, purity, and stereoselectivity, especially considering the complex nature of the target molecule.

General Synthetic Strategies

CompoundKey Structural FeaturesPotential Impact on Biological Activity
Tetramethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate9'-ethoxy substituent, 5',5'-dimethyl groups, tetracarboxylate functionalityModerate lipophilicity, potential for hydrogen bonding through ester groups, conformational restriction through spiro junction
Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate6'-carbamoyl with dichlorophenyl group, additional methyl at 8' positionEnhanced hydrogen bonding capacity through carbamoyl group, increased lipophilicity and potential halogen bonding through dichlorophenyl moiety
Tetramethyl 6'-acryloyl-8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate6'-acryloyl group, 8'-ethoxy substituentPotential for covalent binding through acryloyl Michael acceptor, different electronic distribution due to alternative ethoxy position

Applications in Materials Science

Beyond its potential applications in medicinal chemistry, Tetramethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate has properties that could be valuable in materials science and related fields. The compound's unique structural features, including the spiro configuration and multiple functional groups, create opportunities for developing materials with tailored physical and chemical properties. The rigid three-dimensional architecture imposed by the spiro junction can influence optical properties, while the multiple ester groups provide sites for further functionalization or cross-linking in polymer chemistry. The presence of sulfur atoms in the thiopyrano and dithiole moieties enables coordination with metals, potentially leading to interesting electronic or magnetic properties in resulting complexes. Additionally, the quinoline core is known for its photophysical properties, including fluorescence, which could be exploited in sensing applications or photoactive materials. The compound's structural complexity also presents opportunities for developing advanced materials with multifunctional capabilities through strategic modifications of its functional groups or incorporation into larger molecular assemblies.

Optical and Electronic Properties

The unique structural features of Tetramethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate, particularly the quinoline core and the extended conjugated system, suggest potential applications in materials requiring specific optical or electronic properties. Quinoline derivatives are known to exhibit fluorescence and other photophysical properties that can be tuned through structural modifications. The rigid spiro configuration of the compound restricts conformational flexibility, potentially enhancing fluorescence quantum yield by reducing non-radiative decay pathways. The presence of sulfur atoms in the thiopyrano and dithiole moieties can influence the compound's electronic properties, as sulfur's d-orbitals can participate in extended conjugation, potentially lowering the HOMO-LUMO gap and shifting absorption and emission spectra toward longer wavelengths. These properties could be exploited in applications such as organic light-emitting diodes (OLEDs), photovoltaic devices, or fluorescent sensors for detecting specific analytes. The multiple ester groups also provide opportunities for further functionalization to optimize these properties for specific applications or to enable incorporation into larger molecular systems or polymer matrices.

Coordination Chemistry and Metal Complexes

The presence of multiple heteroatoms in Tetramethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate, particularly the sulfur atoms in the thiopyrano and dithiole moieties and the nitrogen in the quinoline ring, provides opportunities for coordination with metal ions to form complexes with interesting properties. These metal complexes could exhibit unique catalytic, magnetic, or optical properties depending on the specific metal ion and coordination geometry. The rigid three-dimensional structure imposed by the spiro configuration can create well-defined coordination environments that may enhance selectivity in catalytic applications or enable specific recognition of target molecules in sensing applications. The multiple ester groups could also participate in coordination or be hydrolyzed to provide additional coordination sites through carboxylate groups. The development of metal complexes based on this compound could lead to applications in areas such as homogeneous catalysis, where the unique structural features could enable selective transformations, or in the development of metal-organic frameworks with tailored pore structures and functionalities for applications in gas storage, separation, or catalysis.

Molecular Docking and Computational Studies

Computational approaches, particularly molecular docking studies, provide valuable insights into the potential interactions of Tetramethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate with biological targets of interest. These studies can predict binding modes, interaction energies, and key molecular contacts that may contribute to biological activity, guiding experimental design and compound optimization . For quinoline-based compounds, molecular docking has been employed to investigate interactions with various targets, including enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms, providing insights into potential mechanisms of action and structure-activity relationships . Similar computational approaches could be applied to our target compound to predict its interactions with relevant biological targets and compare its binding profile with those of structurally related compounds. These computational predictions can then inform experimental studies, potentially accelerating the development of optimized derivatives with enhanced activity or selectivity for specific targets.

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